2-(Difluoromethyl)-1,4-difluorobenzene

描述

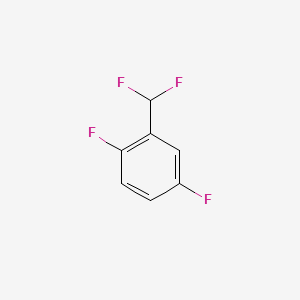

2-(Difluoromethyl)-1,4-difluorobenzene (CAS: 195886-79-4) is a fluorinated aromatic compound with the molecular formula C₇H₄F₄ and a molecular weight of 164.10 g/mol . Its structure features fluorine atoms at the 1- and 4-positions of the benzene ring and a difluoromethyl (-CF₂H) group at the 2-position.

Fluorinated aromatic compounds are critical in pharmaceuticals and materials science due to fluorine’s ability to enhance bioavailability, metabolic stability, and electronic properties . While direct evidence of this compound’s applications is scarce, its structural analogs are employed in organic light-emitting diodes (OLEDs) and as intermediates in drug synthesis .

属性

IUPAC Name |

2-(difluoromethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUVCOVVYFCQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673316 | |

| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195886-79-4 | |

| Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,4-difluorobenzene typically involves the difluoromethylation of 1,4-difluorobenzene. One common method is the reaction of 1,4-difluorobenzene with difluoromethylating agents such as difluoromethyl bromide (BrCF2H) in the presence of a base like potassium carbonate (K2CO3) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can enhance the efficiency of the difluoromethylation reaction . Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions: 2-(Difluoromethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form difluoromethyl-substituted benzoic acids or reduction to form difluoromethyl-substituted benzyl alcohols.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

科学研究应用

2-(Difluoromethyl)-1,4-difluorobenzene has diverse applications in scientific research:

作用机制

The mechanism of action of 2-(Difluoromethyl)-1,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-(Difluoromethyl)-1,4-difluorobenzene | C₇H₄F₄ | 164.10 | 195886-79-4 | 1,4-F; 2-CF₂H |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 540-36-3 | 1,4-F |

| 2-Chloro-1,4-difluoro-3-methylbenzene | C₇H₅ClF₂ | 162.56 | 90292-64-1 | 1,4-F; 2-Cl; 3-CH₃ |

| 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene | C₁₄H₉ClF₂O₂S | 326.73 | 471905-61-0 | 1,4-F; sulfonyl and vinyl groups |

- 1,4-Difluorobenzene : Lacks the difluoromethyl group, resulting in lower molecular weight and simpler electronic effects. It is used as a surrogate in environmental analysis .

Positional Isomers and Reactivity Trends

Evidence from catalytic reduction studies highlights the influence of substituent positions on reactivity. For example:

- Fluorobenzene derivatives undergo reductive defluorination at rates dependent on substituent arrangement. Para-substituted compounds (e.g., 1,4-difluorobenzene) exhibit slower reaction rates but higher defluorination yields compared to ortho- and meta-isomers .

- The difluoromethyl group in this compound may further modulate reactivity.

生物活性

2-(Difluoromethyl)-1,4-difluorobenzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The unique structural features of this compound, particularly the difluoromethyl and difluorobenzene moieties, contribute to its interaction with biological systems, making it a candidate for drug development and other applications.

This compound is characterized by:

- Molecular Formula : C8H6F4

- Molecular Weight : 192.13 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms at the 1 and 4 positions and a difluoromethyl group at the 2 position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug-like properties. This compound may modulate biological pathways by interacting with enzymes or receptors involved in critical cellular processes.

Anticancer Properties

Recent studies have explored the anticancer potential of various fluorinated compounds, including derivatives of this compound. These studies often assess the compound's ability to inhibit cell growth in cancer cell lines.

- Case Study : In a study evaluating the antiproliferative activity of phenyl sulfonate derivatives on human cancer cell lines (HT-29, M21, MCF7), compounds with similar structural features exhibited significant cytotoxicity at micromolar concentrations. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined, indicating that modifications in fluorination can enhance activity against specific cancer types .

Enzyme Inhibition

Fluorinated compounds are known to interact with various enzymes. For instance, the presence of fluorine atoms can influence enzyme binding affinity and selectivity.

- Example : Fluorinated analogs have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The introduction of difluoromethyl groups has shown promising results in enhancing selectivity and potency against COX-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Comparative studies with similar compounds reveal insights into how variations in substituents affect biological properties.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer activity |

| 1,4-Difluorobenzene | TBD | Lower activity due to lack of difluoromethyl group |

| 2-(Trifluoromethyl)-1,4-difluorobenzene | TBD | Enhanced lipophilicity but varied activity |

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug design. Its potential applications include:

- Pharmaceuticals : Investigated for use as a lead compound in developing drugs with improved metabolic stability.

- Material Science : Used in creating advanced materials due to its thermal stability and resistance to degradation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-1,4-difluorobenzene, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound can be synthesized via sequential fluorination and difluoromethylation. For example, starting with 1,4-difluorobenzene, difluoromethylation can be achieved using reagents like difluoromethyl iodide (CF₂H-I) under palladium catalysis in a polar aprotic solvent (e.g., DMF) at 80–100°C . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to CF₂H-I) and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

- Key Parameters : Yield correlates with catalyst loading (5–10 mol% Pd(OAc)₂) and reaction time (12–24 hr). Purity (>95%) is confirmed via GC-MS .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Fractional distillation is preferred due to the compound’s volatility (predicted boiling point ~120–130°C, extrapolated from 1,4-difluorobenzene’s bp of 88–89°C ). Recrystallization using chilled ethanol (-20°C) can further remove non-volatile impurities. Purity is validated via ¹⁹F NMR (δ -120 to -130 ppm for CF₂H group) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Distinct signals for aromatic F (δ -110 to -115 ppm) and CF₂H (δ -120 to -130 ppm) .

- GC-MS : Electron ionization (70 eV) identifies molecular ion [M]⁺ at m/z 148 (C₇H₅F₄⁺) and fragments (e.g., m/z 113 for C₆H₄F₂⁺) .

- IR Spectroscopy : Peaks at 1120 cm⁻¹ (C-F stretch) and 2850 cm⁻¹ (C-H in CF₂H) confirm functional groups .

Advanced Research Questions

Q. How does the difluoromethyl group at position 2 influence electronic properties and reactivity compared to 1,4-difluorobenzene?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal increased electron-withdrawing effects due to the CF₂H group, lowering the HOMO energy by ~1.2 eV compared to 1,4-difluorobenzene. This enhances electrophilic substitution reactivity at meta positions, validated by nitration studies (HNO₃/H₂SO₄, 0°C) showing 85% meta-nitro product .

- Experimental Validation : Hammett substituent constants (σₚ = +0.14 for CF₂H) predict regioselectivity in cross-coupling reactions .

Q. How can side reactions (e.g., over-fluorination) be suppressed during synthesis?

- Methodology :

- Catalyst Screening : Pd(PPh₃)₄ reduces undesired C-F bond cleavage compared to PdCl₂ .

- Solvent Effects : Non-polar solvents (toluene) minimize radical pathways that cause over-fluorination .

- Temperature Control : Maintaining 80°C prevents thermal decomposition of CF₂H-I .

Q. What computational approaches predict the compound’s bioactivity in agrochemical design?

- Methodology : Molecular docking (AutoDock Vina) using fungal succinate dehydrogenase (PDB: 3LFF) identifies hydrogen bonding between the CF₂H group and Arg-43 residue (binding energy: -8.2 kcal/mol). MD simulations (GROMACS) show stability over 50 ns, supporting its potential as a fungicide lead .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Critical Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。